REACTION_CXSMILES
|
[C:1](OF)(=[O:4])[CH:2]=C.[C:7]([O-:12])(=[O:11])[C:8]([CH3:10])=[CH2:9].CC(N=NC(C#N)(C)C)(C#N)C>C1COCC1>[C:7]([OH:12])(=[O:11])[C:8]([CH3:10])=[CH2:9].[C:7]([O:12][CH2:2][CH2:1][OH:4])(=[O:11])[C:8]([CH3:10])=[CH2:9]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
fluoro acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OF
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)[O-]
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72.3 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.61 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.98 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](OF)(=[O:4])[CH:2]=C.[C:7]([O-:12])(=[O:11])[C:8]([CH3:10])=[CH2:9].CC(N=NC(C#N)(C)C)(C#N)C>C1COCC1>[C:7]([OH:12])(=[O:11])[C:8]([CH3:10])=[CH2:9].[C:7]([O:12][CH2:2][CH2:1][OH:4])(=[O:11])[C:8]([CH3:10])=[CH2:9]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
fluoro acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OF
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)[O-]
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72.3 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.61 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.98 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](OF)(=[O:4])[CH:2]=C.[C:7]([O-:12])(=[O:11])[C:8]([CH3:10])=[CH2:9].CC(N=NC(C#N)(C)C)(C#N)C>C1COCC1>[C:7]([OH:12])(=[O:11])[C:8]([CH3:10])=[CH2:9].[C:7]([O:12][CH2:2][CH2:1][OH:4])(=[O:11])[C:8]([CH3:10])=[CH2:9]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
fluoro acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OF
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)[O-]
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72.3 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.61 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.98 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |